4-Methoxy-2-(trifluoromethyl)phenol
Description
Nomenclature and Structural Identification
4-Methoxy-2-(trifluoromethyl)phenol represents a substituted phenolic compound characterized by the presence of both methoxy and trifluoromethyl functional groups positioned on the aromatic ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the hydroxyl group as the principal functional group with position 1, the trifluoromethyl group at position 2, and the methoxy group at position 4. This naming convention provides unambiguous identification of the molecular structure and substituent positioning.
The molecular structure exhibits a benzene ring with three distinct substituents: a hydroxyl group (-OH), a methoxy group (-OCH3), and a trifluoromethyl group (-CF3). The compound's molecular formula is established as C8H7F3O2, corresponding to a molecular weight of 192.14 grams per mole. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC1=CC(=C(C=C1)O)C(F)(F)F, which provides a linear encoding of the molecular connectivity.
The three-dimensional molecular geometry demonstrates the characteristic planar structure of substituted benzene derivatives, with the trifluoromethyl group introducing significant electronic effects due to its strong electron-withdrawing properties. The methoxy group, conversely, exhibits electron-donating characteristics through resonance effects, creating an interesting electronic dichotomy within the same molecular framework. This structural arrangement influences both the physical properties and chemical reactivity patterns observed for this compound.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C8H7F3O2 | |
| Molecular Weight | 192.14 g/mol | |
| SMILES Notation | COC1=CC(=C(C=C1)O)C(F)(F)F | |
| Heavy Atoms Count | 13 | |
| Rotatable Bond Count | 2 |
Properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAJNOMTBUFPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292452 | |
| Record name | 4-Methoxy-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53903-50-7 | |
| Record name | 4-Methoxy-2-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53903-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthesis of Trifluoromethyl Alkyl Ether Intermediates
- Starting materials: Chlorobenzotrifluoride derivatives (e.g., p-chlorobenzotrifluoride)
- Reagents: Sodium methylate or other sodium alkoxides (methylate, ethylate, propylate)
- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetramethylene sulfone, or N,N-dimethylacetamide (DMAc)
- Conditions: Reaction temperatures range from 120°C to 180°C, reaction times between 3 to 5 hours
Reaction : The sodium alkoxide displaces the chlorine atom on the trifluoromethyl-substituted aromatic ring, forming trifluoromethyl methyl ether derivatives.
Conversion to 4-Methoxy-2-(trifluoromethyl)phenol
- Starting material: Trifluoromethyl methyl ether synthesized in step 1
- Reagents: Sodium mercaptide or sodium alkoxide of sulfur alcohols (carbon chain length 1-10)
- Solvents: Alcohols such as methanol, ethanol, propanol, or polar aprotic solvents like DMF, DMAc, or tetrahydrofuran (THF)
- Conditions: Reaction temperatures from 0°C to 150°C, reaction times 1 to 10 hours
Reaction : Nucleophilic cleavage of the methyl ether bond occurs, yielding the phenol derivative with the trifluoromethyl group at the ortho position relative to the methoxy group.
Experimental Data and Yields
| Step | Starting Material | Reagents & Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | p-Chlorobenzotrifluoride (0.4 mol) | Sodium methylate (0.5 mol), DMF (200 mL) | 120°C, 5 hours | 4-Trifluoromethyl methyl ether | 89-95 |
| 2 | 4-Trifluoromethyl methyl ether (0.2 mol) | Sodium mercaptide (0.3 mol), Methanol (150 mL) | 70°C, 2 hours | This compound | 65-72 |
- In one embodiment, reaction of chlorobenzotrifluoride with sodium methylate in methanol at 160°C for 2 hours gave 2-trifluoromethyl methyl ether with 95% yield.
- Subsequent reaction of this ether with sodium mercaptide in methanol at 70°C for 2 hours yielded the target phenol with 65-72% yield after purification.
Advantages and Industrial Applicability
- The process uses readily available starting materials.
- Reaction conditions are moderate and suitable for scale-up.
- The use of polar aprotic solvents enhances nucleophilicity and reaction rates.
- The two-step process allows isolation of intermediates, facilitating purification.
- Yields are high, and reaction times are relatively short (hours rather than days).
- The method is adaptable to various alkyl chain lengths on the sodium alkoxide or mercaptide reagents, allowing some versatility in derivatives.
Summary Table of Preparation Method Parameters
| Parameter | Range/Details |
|---|---|
| Starting materials | p-Chlorobenzotrifluoride, sodium methylate, sodium mercaptide |
| Solvents | DMF, DMSO, DMAc, methanol, ethanol, propanol, THF |
| Reaction temperature (step 1) | 120-180°C |
| Reaction time (step 1) | 3-5 hours |
| Reaction temperature (step 2) | 0-150°C (typically 70°C) |
| Reaction time (step 2) | 1-10 hours |
| Molar ratios | Chlorobenzotrifluoride : sodium alkoxide = 1 : 0.5-15 |
| Yields | Step 1: up to 95%; Step 2: 65-72% |
Additional Notes from Research Literature
- The nucleophilic aromatic substitution on trifluoromethyl-substituted chlorobenzenes is facilitated by the electron-withdrawing trifluoromethyl group activating the ring.
- The cleavage of trifluoromethyl methyl ethers using sulfur nucleophiles is a key step to obtain the phenol functionality.
- Alternative solvents and nucleophiles may be used to optimize selectivity and yields.
- The process is well-documented in patent literature and cited by subsequent improvements in synthetic methods for trifluoromethyl phenols.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenol derivatives.
Scientific Research Applications
Medicinal Chemistry
Overview: 4-Methoxy-2-(trifluoromethyl)phenol plays a significant role in the synthesis of pharmacologically active compounds.
Applications:
- CRF-1 Receptor Antagonists: The compound is utilized in the development of corticotropin-releasing factor-1 (CRF-1) receptor antagonists, which are potential therapeutic agents for treating anxiety and depression. The synthesis involves complex organic reactions such as amide coupling and aromatic substitution to produce active agents showing efficacy in preclinical models .
- Antioxidant Properties: It has been studied for its antioxidant capabilities, protecting biological systems against oxidative stress through biochemical assays that evaluate its ability to scavenge free radicals .
Polymer Chemistry
Overview: The compound is instrumental in producing advanced materials with enhanced properties.
Applications:
- Flame Retardants: this compound is incorporated into polymer matrices to impart flame-retardant properties. Materials treated with this compound exhibit improved resistance to ignition and slower flame propagation, contributing to fire safety standards .
- Polymer Modifiers: It acts as a monomer or modifier in polymerization reactions, enhancing thermal stability and chemical resistance of the resulting materials .
Environmental Chemistry
Overview: The compound's ability to absorb ultraviolet (UV) radiation makes it valuable in environmental applications.
Applications:
- UV Protection: It is added to coatings, films, or plastics to absorb UV light, thereby reducing UV-induced degradation and extending the lifespan of materials exposed to sunlight .
Chemical Biology
Overview: The compound serves as a precursor in synthesizing bioactive molecules.
Applications:
- Inhibitors of Cathepsin S: this compound is involved in synthesizing phenyl-purine-carbonitrile derivatives that inhibit cathepsin S, an enzyme implicated in diseases like rheumatoid arthritis and cancer. The synthesized compounds have demonstrated significant inhibitory activity against this enzyme .
Summary Table of Applications
| Field | Application | Results/Outcomes |
|---|---|---|
| Medicinal Chemistry | Synthesis of CRF-1 receptor antagonists | Efficacy in reducing stress-induced behaviors |
| Antioxidant properties | Significant protection against oxidative damage | |
| Polymer Chemistry | Flame retardants | Enhanced ignition resistance and slower flame propagation |
| Polymer modifiers | Improved thermal stability and chemical resistance | |
| Environmental Chemistry | UV protection | Reduced UV-induced degradation |
| Chemical Biology | Inhibitors of cathepsin S | Significant inhibitory activity against cathepsin S |
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The methoxy group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional attributes of 4-Methoxy-2-(trifluoromethyl)phenol with related compounds:
Key Observations:
- Substituent Position: The ortho-trifluoromethyl and para-methoxy groups in the target compound enhance steric hindrance and electron-withdrawing effects, influencing reactivity in coupling reactions (e.g., with piperidine derivatives in drug synthesis) . Fluorine or nitro groups in analogues (e.g., 2-nitro-4-CF₃ phenol) alter electronic properties and biodegradability .
- Acidity and Solubility: The presence of -CF₃ increases acidity compared to non-fluorinated phenols, while -OCH₃ slightly offsets this effect. The benzoic acid derivative (CAS 127817-85-0) exhibits higher solubility in polar solvents due to the carboxyl group .
Biological Activity
4-Methoxy-2-(trifluoromethyl)phenol is a compound of significant interest in various fields of biological and medicinal chemistry due to its diverse biological activities and potential applications. This article provides an overview of its biological properties, including antioxidant activity, anti-inflammatory effects, and potential therapeutic uses, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H7F3O2
- IUPAC Name : this compound
The presence of both a methoxy group and a trifluoromethyl group on the phenolic ring contributes to its unique electronic properties, influencing its reactivity and biological activity.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to effectively scavenge free radicals, thereby protecting cells from oxidative stress.
- Methods : Biochemical assays were employed to measure the compound's ability to neutralize free radicals.
- Results : Studies have demonstrated that the compound significantly reduces oxidative damage in cellular models, suggesting its potential use in developing antioxidant therapies for diseases associated with oxidative stress .
2. Anti-inflammatory Properties
The compound has been utilized in the synthesis of isomeric methoxy analogs of nimesulide, which serve as radiotracer candidates for imaging Cyclooxygenase-2 (COX-2) expression in the brain.
- Methods : Radiolabeling techniques with carbon-11 isotopes were applied for positron emission tomography (PET) imaging.
- Results : The synthesized radiotracer has shown efficacy in visualizing COX-2 expression, which is crucial for understanding inflammatory processes and neurodegenerative diseases .
3. Pharmacological Applications
This compound serves as a precursor in the synthesis of corticotropin-releasing factor-1 (CRF-1) receptor antagonists, which are being explored as potential treatments for depression and anxiety.
- Methods : The synthesis involves complex organic reactions, including amide coupling and aromatic substitution.
- Results : Preclinical models indicate that these CRF-1 antagonists effectively reduce stress-induced behaviors, modulating the hypothalamic-pituitary-adrenal axis .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability. |
| Study B | Anti-inflammatory Imaging | Effective in visualizing COX-2 expression via PET imaging. |
| Study C | CRF-1 Antagonism | Showed efficacy in reducing stress-related behaviors in animal models. |
While specific mechanisms for this compound remain under investigation, it is hypothesized that its antioxidant activity is linked to its ability to donate hydrogen atoms to free radicals, thereby stabilizing them. Moreover, the unique electronic environment created by the methoxy and trifluoromethyl groups may enhance its interaction with biological targets .
Q & A
Basic: What are the optimal synthetic routes for 4-Methoxy-2-(trifluoromethyl)phenol, and how can reaction yields be maximized?
Methodological Answer:
Synthesis typically involves electrophilic substitution or cross-coupling reactions. Key steps include:
- Methoxy Group Introduction: Use Ullmann coupling or nucleophilic aromatic substitution with methoxide sources.
- Trifluoromethylation: Employ CF₃ donors like Umemoto’s reagent or direct fluorination under controlled conditions .
Optimization Strategies: - Monitor reaction temperature (60–80°C for trifluoromethylation to avoid side products).
- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.
- Catalytic systems like CuI/1,10-phenanthroline enhance regioselectivity .
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Ullmann Coupling | 65–75 | CuI, 80°C, DMF | |
| Direct Fluorination | 50–60 | KF, 18-crown-6, 60°C | |
| Cross-Coupling (Pd-cat) | 70–85 | Pd(PPh₃)₄, 70°C, Toluene |
Advanced: How can regioselectivity challenges during trifluoromethylation be systematically addressed?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Directing Groups: Introduce temporary protecting groups (e.g., boronic esters) to steer CF₃ placement .
- Computational Modeling: Use DFT calculations to predict electron density maps and identify reactive sites .
- Kinetic Control: Lower reaction temperatures (40–50°C) favor meta-substitution over para in methoxy-rich environments .
Basic: Which spectroscopic and crystallographic methods reliably confirm the structure of this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Identify methoxy (δ 3.8–4.0 ppm) and phenolic -OH (δ 5.5–6.0 ppm). CF₃ groups show distinct ¹⁹F signals (δ -60 to -70 ppm) .
- IR: Confirm phenolic -OH stretch (~3300 cm⁻¹) and C-O-C (1250 cm⁻¹) .
- Crystallography:
Advanced: What strategies resolve twinned crystal formation in X-ray diffraction studies of this compound?
Methodological Answer:
- Data Collection: Use high-resolution detectors (e.g., CCD) and multi-scan corrections to mitigate twinning effects.
- Refinement: Apply SHELXL’s TWIN/BASF commands to model twinned domains and refine scale factors iteratively .
- Validation: Cross-check with PLATON’s TWINCHECK tool to confirm twin laws and residual density maps .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/synthesis .
- Spill Management: Neutralize with inert absorbents (vermiculite) and avoid water to prevent dispersion .
- Toxicity Assessment: Follow OECD 423 guidelines for acute oral toxicity testing in rodent models .
Advanced: How should conflicting toxicity data from in vitro and in vivo models be critically analyzed?
Methodological Answer:
- Endpoint Comparison: Align results with IFRA standards for dermal sensitization (LLNA assay) vs. systemic toxicity (LD50 thresholds) .
- Metabolite Profiling: Use LC-MS to identify reactive intermediates (e.g., quinone methides) that may explain discrepancies .
- Dose-Response Modeling: Apply Hill equations to assess threshold effects and extrapolate safe exposure limits .
Basic: Which analytical techniques are most effective for quantifying this compound in complex mixtures?
Methodological Answer:
- HPLC: Use C18 columns with UV detection at 270 nm (optimal absorbance for phenolic compounds). Mobile phase: MeOH/H₂O (70:30) + 0.1% TFA .
- GC-MS: Derivatize with BSTFA to enhance volatility. Monitor m/z 179 (CF₃ fragment) and m/z 123 (methoxybenzene) .
- Validation: Calibrate against Folin-Ciocalteu reagent for phenolic content quantification .
Advanced: How can computational models predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites .
- MD Simulations: Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess hydrogen-bonding interactions .
- Experimental Validation: Compare predicted reaction pathways with observed products in SNAr or Michael addition reactions .
Basic: What methodologies validate the purity of this compound post-synthesis?
Methodological Answer:
- Melting Point Analysis: Compare observed mp (e.g., 92–94°C) with literature values .
- TLC: Use silica plates with ethyl acetate/hexane (1:3); Rf ≈ 0.45 under UV254 .
- Elemental Analysis: Acceptable C/H/N deviation ≤ 0.3% from theoretical values .
Advanced: How to design experiments resolving discrepancies in reported solubility parameters?
Methodological Answer:
- Phase Solubility Studies: Use Higuchi’s method to measure solubility in binary solvent systems (e.g., ethanol-water) .
- Thermodynamic Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents .
- Cross-Validation: Compare results from gravimetric vs. spectrophotometric assays to rule out method-specific biases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
